molecular formula C15H13N7OS B5451826 N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5451826
M. Wt: 339.4 g/mol
InChI Key: YUGMEVRYLVQNBC-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3,4]thiadiazole derivatives are important pharmacophores and intermediates for making drugs . They are heterocyclic systems in which imidazole and 1,3,4-thiadiazole rings are fused to each other via a bridgehead nitrogen atom .


Synthesis Analysis

Imidazo[2,1-b][1,3,4]thiadiazole derivatives can be synthesized from 2,4-dinitro benzoic acid and thiosemicarbazide . Their reaction with phenacyl (p-substituted phenacyl) bromides leads to the formation of the respective imidazolthadiazole derivative .


Molecular Structure Analysis

The structures of imidazo[2,1-b][1,3,4]thiadiazole derivatives can be confirmed by various spectroscopic methods such as 1H and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The elimination of the ammonia ion and the sulfur’s nucleophilic attack on the carbon atom result in a heterocyclization, which leads to the formation of 2-amino-1,3,4-thiadiazole derivatives .

Mechanism of Action

While the specific mechanism of action for your compound is not available, some imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown anticancer activity against MCF-7 and A549 cancer cell lines . Molecular docking studies suggest that these compounds may act as EGFR inhibitors .

Future Directions

While specific future directions for your compound are not available, research in the field of imidazo[2,1-b][1,3,4]thiadiazole derivatives is ongoing, with a focus on developing new, powerful, and selective small molecules for medicinal chemistry .

Properties

IUPAC Name

N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7OS/c1-10(12-7-22-15(18-12)24-9-16-22)17-14(23)13-8-21(20-19-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMEVRYLVQNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C(=N1)SC=N2)NC(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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